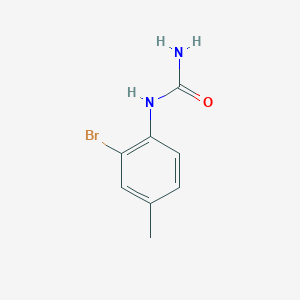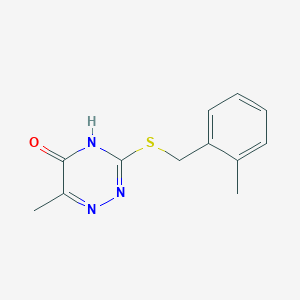
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide, also known as DMHP, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. The compound belongs to the class of cyclohexylamines and has been found to have a unique mechanism of action that makes it a promising candidate for therapeutic applications.
作用機序
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has a unique mechanism of action that involves the modulation of the sigma-1 receptor. The compound has been found to bind to this receptor and modulate its activity, which can lead to changes in cellular signaling pathways. This mechanism of action is different from other compounds that target the sigma-1 receptor, which makes this compound a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has also been found to have analgesic properties, which may have implications for the treatment of chronic pain.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. This compound also has a unique mechanism of action, which makes it a promising candidate for therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively new, and more research is needed to fully understand its pharmacological properties. Additionally, the compound has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.
将来の方向性
There are several future directions for research on (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide. One area of interest is the potential use of the compound for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been found to have neuroprotective properties, which may make it a promising candidate for the development of new therapies. Another area of interest is the potential use of this compound for the treatment of chronic pain. The compound has been found to have analgesic properties, which may have implications for the development of new pain medications. Finally, more research is needed to fully understand the pharmacological properties of this compound and its potential uses in various therapeutic applications.
合成法
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed coupling reaction between 4-chloro-3-nitropyridine and cyclohexylamine, followed by reduction of the nitro group using iron powder in the presence of acetic acid. The resulting amine is then reacted with 2-bromo-4'-dimethylaminobutyrophenone to produce this compound.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. Studies have shown that this compound can modulate the activity of this receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)12-4-6-16(21)19-15-7-9-17(22,10-8-15)14-5-3-11-18-13-14/h3-6,11,13,15,22H,7-10,12H2,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNJVKSMNOFPOB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)





![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)
![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2949533.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone](/img/structure/B2949534.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949536.png)